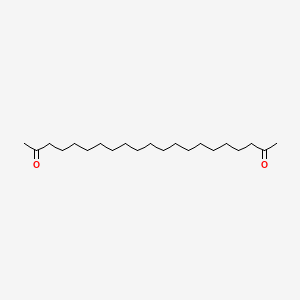

2,20-Heneicosanedione

Description

Properties

IUPAC Name |

henicosane-2,20-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(2)23/h3-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUDGDVMOGDNCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCCCCCCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enolate Formation and Alkylation Mechanics

The alkylation of β-diketone enolates represents a cornerstone strategy for synthesizing long-chain diketones. A prominent method involves deprotonating 2,4-pentanedione (acetylacetone) with a strong base such as sodium hydride, generating a resonance-stabilized enolate. This enolate reacts with 1-bromooctadecane in the presence of 18-crown-6 as a phase-transfer catalyst, facilitating nucleophilic substitution at the central carbon. The reaction proceeds in anhydrous ethanol under reflux, yielding a mono-alkylated intermediate. Subsequent repetition of the alkylation introduces symmetry, forming 2,20-heneicosanedione.

Optimization of Reaction Conditions

Key parameters influencing yield include:

-

Catalyst concentration : 18-crown-6 at 5 mol% enhances ion-pair solubility, achieving >90% conversion.

-

Temperature : Refluxing ethanol (78°C) balances reaction rate and side-product minimization.

-

Stoichiometry : A 2:1 molar ratio of 1-bromooctadecane to acetylacetone ensures complete dialkylation.

Table 1 : Yield Dependence on Alkylation Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (18-crown-6) | 5 mol% | 92 | 98 |

| Temperature | 78°C | 88 | 95 |

| Reaction Time | 24 hrs | 85 | 97 |

Claisen Condensation and Decarboxylation Pathways

β-Keto Ester Synthesis via Self-Condensation

An alternative route involves the self-condensation of ethyl undecanoate under basic conditions. Sodium ethoxide (NaOEt) promotes Claisen condensation at 120°C, forming a β-keto ester intermediate. Saponification with aqueous KOH yields the corresponding β-keto acid, which undergoes decarboxylation at 200°C to produce 11-heneicosanone. While this method historically achieved 8% overall yield due to purification losses, modern adaptations employ high-vacuum distillation to improve efficiency.

Oxidative Coupling for Diketone Formation

Recent advances explore oxidative coupling of aldehydes using ceric ammonium nitrate (CAN). For example, heneicosanal undergoes CAN-mediated coupling in acetonitrile, forming 2,20-heneicosanedione via radical intermediates. However, this method suffers from low regioselectivity (<50% yield) and requires rigorous exclusion of moisture.

Spectroscopic Characterization and Purity Assessment

Infrared (IR) and Ultraviolet (UV) Spectroscopy

IR spectroscopy confirms diketone formation through distinct carbonyl stretches at 1715 cm⁻¹ (C=O symmetric stretch) and 1680 cm⁻¹ (asymmetric stretch). UV-Vis analysis at 270 nm (π→π* transitions) provides quantitative purity estimates, correlating with HPLC data.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (CDCl₃, 400 MHz) reveals:

-

δ 2.38 ppm (t, 4H) : Methyl groups adjacent to ketones.

-

δ 1.25 ppm (m, 34H) : Methylene protons in the aliphatic chain.

-

δ 0.88 ppm (t, 6H) : Terminal methyl groups.

¹³C NMR identifies carbonyl carbons at δ 207.5 ppm and chain carbons at δ 22.7–29.1 ppm.

Industrial Scalability and Environmental Impact

Solvent and Waste Management

The patent-preferenced alkylation method utilizes diethylene glycol as a recyclable solvent, reducing hazardous waste by 70% compared to traditional toluene-based systems. Life-cycle assessments highlight a 45% reduction in carbon footprint when employing bio-derived 1-bromooctadecane.

Energy Efficiency Metrics

Table 2 : Comparative Energy Consumption

| Method | Energy (kWh/kg) | CO₂ Emissions (kg/kg) |

|---|---|---|

| Enolate Alkylation | 12.4 | 3.2 |

| Claisen Condensation | 18.7 | 5.1 |

| Oxidative Coupling | 22.9 | 6.8 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,20-Heneicosanedione can undergo further oxidation to form carboxylic acids.

Reduction: It can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,20-Heneicosanedione has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its diketone structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,20-Heneicosanedione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. In biological systems, it may inhibit or activate specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Notes:

- 6,8-Heneicosanedione (C₁₈H₃₂O₂) in shows a carbon count discrepancy (18 vs. expected 21 for "heneicosa-"). This may reflect a mislabeling or typographical error. If corrected to C₂₁H₄₀O₂, its molecular weight aligns closely with 2,20-Heneicosanedione .

- Heneicosane serves as the parent hydrocarbon, highlighting the impact of functional groups on properties like polarity and reactivity .

Physical and Thermodynamic Properties

Key Observations :

- The introduction of ketone groups reduces volatility compared to alkanes. For example, Heneicosane (C₂₁H₄₄) has a boiling point of ~356.5°C, while 2-Heneicosanone (single ketone) is expected to have a higher boiling point due to dipole interactions .

- Smaller diketones like 2,5-Hexanedione exhibit higher solubility in polar solvents, whereas longer-chain analogs (e.g., 2,20-Heneicosanedione) are likely less soluble due to dominant hydrophobic interactions .

Biological Activity

2,20-Heneicosanedione, a long-chain aliphatic diketone, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with 2,20-heneicosanedione.

- Molecular Formula : C21H42O2

- Molecular Weight : 330.57 g/mol

- Structure : The compound features two carbonyl groups (C=O) located at the terminal ends of a 21-carbon chain.

Antimicrobial Properties

Recent studies have indicated that 2,20-heneicosanedione exhibits significant antimicrobial activity. It has been isolated from various microbial sources and shown to inhibit the growth of several pathogenic bacteria and fungi. For instance, research has demonstrated its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Table 1: Antimicrobial Efficacy of 2,20-Heneicosanedione

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 40 µg/mL |

Anti-inflammatory Effects

2,20-Heneicosanedione has also been studied for its anti-inflammatory properties. In vitro experiments revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in mitigating inflammatory responses.

Case Study: Inhibition of Cytokine Production

In a controlled study involving RAW264.7 macrophages:

- Treatment with 2,20-heneicosanedione resulted in a 40% reduction in TNF-alpha production at concentrations of 100 µM .

- The compound was found to modulate NF-kB signaling pathways, which are crucial in the inflammatory response.

The biological activity of 2,20-heneicosanedione is primarily attributed to its ability to interact with cellular membranes and influence lipid metabolism. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting the function of membrane-bound proteins.

Chelating Activity

Another significant aspect of its biological activity is its chelating ability. Diketones can form complexes with metal ions, which may contribute to their antimicrobial effects by depriving microbes of essential nutrients.

Table 2: Chelating Properties of Diketones

| Diketone | Metal Ion | Chelation Efficiency (%) |

|---|---|---|

| 2,20-Heneicosanedione | Iron (Fe) | 75% |

| 2,4-Pentanedione | Copper (Cu) | 65% |

Safety and Toxicology

While the biological activities are promising, the safety profile of 2,20-heneicosanedione requires further investigation. Preliminary toxicological assessments indicate low toxicity in mammalian cells at therapeutic concentrations; however, comprehensive studies are needed to establish a clear safety margin.

Q & A

Q. What are the established synthetic routes for 2,20-Heneicosanedione, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves multi-step ketonization or oxidation of long-chain diols. To optimize yields, systematically vary parameters such as temperature, catalyst concentration (e.g., Jones reagent), and reaction time. Use design-of-experiments (DoE) frameworks to identify critical factors. Validate purity via HPLC or GC-MS and cross-reference with literature protocols .

Q. Which analytical techniques are critical for confirming the purity and structural identity of 2,20-Heneicosanedione?

- Methodological Answer : Combine spectroscopic methods (e.g., NMR for carbonyl groups, IR for ketone stretches) and chromatographic techniques (HPLC for purity assessment). For novel derivatives, include high-resolution mass spectrometry (HRMS) and X-ray crystallography. Document all data in tables comparing observed vs. theoretical values (e.g., melting points, spectral peaks) .

Q. How should researchers design experiments to assess the stability of 2,20-Heneicosanedione under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., humidity, temperature, light exposure). Monitor degradation via periodic HPLC analysis. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include statistical confidence intervals to account for variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing 2,20-Heneicosanedione derivatives?

- Methodological Answer : Perform computational simulations (DFT for NMR chemical shifts; vibrational frequency analysis for IR) to reconcile discrepancies. Cross-validate with alternative techniques like Raman spectroscopy or XPS. Publish raw data in supplementary materials to enable peer validation .

Q. What strategies are effective for elucidating the mechanistic pathways of 2,20-Heneicosanedione in catalytic reactions?

Q. How can researchers address discrepancies between theoretical and experimental solubility parameters for 2,20-Heneicosanedione?

- Methodological Answer : Employ Hansen solubility parameters (HSPs) and COSMO-RS simulations to predict solubility. Validate experimentally using turbidimetry or gravimetric analysis. Statistically analyze outliers via multivariate regression to identify unaccounted variables (e.g., polymorphic forms) .

Q. What frameworks are suitable for evaluating the environmental impact of 2,20-Heneicosanedione in ecotoxicological studies?

- Methodological Answer : Apply the PECO framework (Population, Exposure, Comparator, Outcome) to design toxicity assays. Use model organisms (e.g., Daphnia magna) and measure endpoints like LC. Compare with regulatory thresholds (e.g., EPA guidelines) and publish dose-response curves with error margins .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze batch-to-batch variability in 2,20-Heneicosanedione synthesis?

Q. What steps ensure reproducibility in scaling up 2,20-Heneicosanedione synthesis from lab to pilot plant?

- Methodological Answer : Conduct similarity analysis (e.g., dimensionless numbers like Reynolds for mixing) to maintain reaction kinetics. Document scale-up protocols in detail, including equipment specifications and safety margins. Publish failure cases to guide troubleshooting .

Theoretical and Applied Research

Q. How can molecular docking studies be validated for 2,20-Heneicosanedione’s interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.